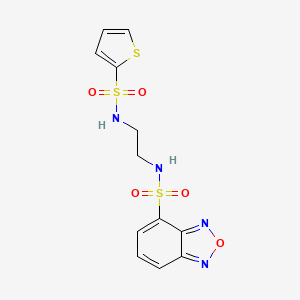

![molecular formula C21H22Cl2N4O3S B12615888 N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)

N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

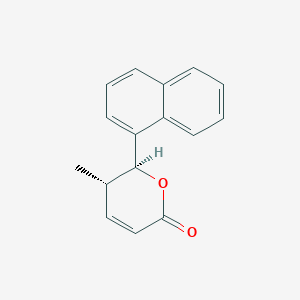

N-[(2S)-1-[(3,4-Dichlorphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydrochinoxalin-1-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Chinoxalin-Kern auf, der für seine biologische Aktivität und Vielseitigkeit in der chemischen Synthese bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2S)-1-[(3,4-Dichlorphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydrochinoxalin-1-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung des Chinoxalin-Kerns: Dies kann durch die Kondensation eines o-Phenylendiamins mit einer 1,2-Dicarbonylverbindung unter sauren Bedingungen erreicht werden.

Einführung der Methylsulfanylgruppe: Dieser Schritt beinhaltet die nucleophile Substitution einer geeigneten Abgangsgruppe mit einer Thiolverbindung.

Anlagerung der Dichlorphenylmethylaminogruppe: Dies kann durch eine reduktive Aminierungsreaktion erfolgen, bei der das Amin mit einem Aldehyd oder Keton in Gegenwart eines Reduktionsmittels reagiert.

Schlusskopplungsschritt: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem geeigneten Carbonsäurederivat unter Peptidkopplungsbedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken umfassen, um eine hohe Reinheit und Konsistenz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.

Attachment of the Dichlorophenylmethylamino Group: This can be done through a reductive amination reaction, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Final Coupling Step: The final step involves coupling the intermediate with a suitable carboxylic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(2S)-1-[(3,4-Dichlorphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydrochinoxalin-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylsulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Dichlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Amine, Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohole.

Substitution: Amino- oder thiolsubstituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Als potenzieller therapeutischer Wirkstoff aufgrund seiner einzigartigen chemischen Struktur erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[(2S)-1-[(3,4-Dichlorphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydrochinoxalin-1-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu nachgeschalteten Effekten führen. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und biologischem Kontext variieren.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinoxalinderivate: Verbindungen mit ähnlichen Chinoxalin-Kernen, aber unterschiedlichen Substituenten.

Dichlorphenylverbindungen: Verbindungen mit ähnlichen Dichlorphenylgruppen, aber unterschiedlichen Kernstrukturen.

Methylsulfanylverbindungen: Verbindungen mit ähnlichen Methylsulfanylgruppen, aber unterschiedlichen Gesamtstrukturen.

Einzigartigkeit

N-[(2S)-1-[(3,4-Dichlorphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydrochinoxalin-1-carboxamid ist einzigartig durch seine Kombination aus einem Chinoxalin-Kern, einer Dichlorphenylgruppe und einer Methylsulfanylgruppe.

Eigenschaften

Molekularformel |

C21H22Cl2N4O3S |

|---|---|

Molekulargewicht |

481.4 g/mol |

IUPAC-Name |

N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

InChI |

InChI=1S/C21H22Cl2N4O3S/c1-31-9-8-17(20(29)24-11-13-6-7-14(22)15(23)10-13)26-21(30)27-12-19(28)25-16-4-2-3-5-18(16)27/h2-7,10,17H,8-9,11-12H2,1H3,(H,24,29)(H,25,28)(H,26,30)/t17-/m0/s1 |

InChI-Schlüssel |

CIUASMLDJHHYFK-KRWDZBQOSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)NCC1=CC(=C(C=C1)Cl)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |

Kanonische SMILES |

CSCCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)

![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)

![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)

![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)

![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)